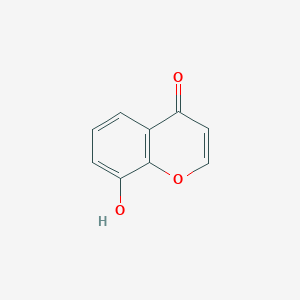

8-Hydroxy-4H-1-benzopyran-4-one

Descripción

Propiedades

Número CAS |

16146-63-7 |

|---|---|

Fórmula molecular |

C9H6O3 |

Peso molecular |

162.14 g/mol |

Nombre IUPAC |

8-hydroxychromen-4-one |

InChI |

InChI=1S/C9H6O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5,11H |

Clave InChI |

PVSPXXIHUPJDRK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)OC=CC2=O |

SMILES canónico |

C1=CC2=C(C(=C1)O)OC=CC2=O |

Sinónimos |

4H-1-Benzopyran-4-one, 8-hydroxy- |

Origen del producto |

United States |

Synthesis and Functionalization of 8-Hydroxy-4H-1-benzopyran-4-one: A Comprehensive Technical Guide

Executive Summary

The 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) scaffold is a highly valuable pharmacophore in medicinal chemistry and drug development. Because its structure mimics 2,3-dihydroxybenzoic acid—the native substrate for many adenylate-forming enzymes (AAAEs)—it is frequently utilized in the design of conformationally constrained inhibitors targeting siderophore biosynthesis pathways in pathogens like Mycobacterium tuberculosis1[1].

This whitepaper details a highly efficient, field-proven, three-step synthetic route to functionalized 8-hydroxychromones. By leveraging a mild enaminone-mediated cyclization strategy, this protocol circumvents the thermal degradation issues inherent to classical formylation methods, providing a self-validating workflow for researchers synthesizing complex chromone derivatives.

Mechanistic Rationale & Pathway Design

The primary challenge in synthesizing highly functionalized chromones (such as chromone-3-sulfonamides) lies in the formylation of the active methylene intermediate. Classical methods utilize triethyl orthoformate in acetic anhydride. However, this approach is sluggish and requires elevated temperatures (~100 °C), which frequently leads to unwanted side reactions, including the thermal deprotection of Boc groups and the formation of imidates at the sulfonamide moiety 1[1].

The Enaminone Solution: To bypass these thermal degradation pathways, modern synthetic routes employ dimethylformamide dimethyl acetal (DMF-DMA) . DMF-DMA acts as a highly efficient formylating agent for active methylenes under mild, ambient conditions. The resulting enaminone intermediate can then be rapidly cyclized using a mild acid (saturated aqueous NH₄Cl) to yield the 4H-1-benzopyran-4-one core in minutes [[1]](1].

Retrosynthetic and forward synthesis workflow for 8-hydroxychromone.

Step-by-Step Experimental Protocols

The following protocols detail the synthesis of an 8-hydroxychromone-3-sulfonamide derivative starting from methyl 2,3-dihydroxybenzoate, achieving a 64% overall yield across three steps [[1]](1].

Protocol 3.1: Preparation of the β-Ketosulfonamide

-

Objective: Establish the active methylene linker required for pyran ring formation.

-

Procedure:

-

Protect the hydroxyl groups of methyl 2,3-dihydroxybenzoate if necessary (e.g., via TBS protection) to prevent interference during the strong base condensation.

-

Generate the dianion of N-Boc-methanesulfonamide using Lithium Diisopropylamide (LDA) at -78 °C.

-

Introduce the protected methyl 2,3-dihydroxybenzoate to initiate a Claisen-like condensation.

-

Quench and deprotect (e.g., using TBAF if TBS was used) to furnish the β-ketosulfonamide.

-

-

Causality & Validation: LDA is strictly required to fully deprotonate the methanesulfonamide, ensuring the nucleophilic carbon attacks the ester carbonyl. Validation is achieved via TLC; the disappearance of the starting ester confirms the formation of the β-ketosulfonamide 1[1].

Protocol 3.2: Mild Formylation via DMF-DMA

-

Objective: Formylate the active methylene without degrading the Boc-protecting group.

-

Procedure:

-

Dissolve the β-ketosulfonamide in a minimal amount of dry solvent.

-

Add an excess of Dimethylformamide dimethyl acetal (DMF-DMA).

-

Stir at ambient temperature until conversion is complete.

-

-

Causality & Validation: DMF-DMA operates at room temperature, preserving the integrity of the Boc group. The reaction is a self-validating system: full conversion to the enaminone can be monitored by TLC, and the crude material will exhibit distinct enaminone shifts in ¹H NMR and a corresponding mass shift in MS 1[1].

Protocol 3.3: Acid-Catalyzed Intramolecular Cyclization

-

Objective: Close the 4H-1-benzopyran-4-one ring.

-

Procedure:

-

Dissolve the crude enaminone in Tetrahydrofuran (THF).

-

Add saturated aqueous NH₄Cl.

-

Stir vigorously. Cyclization is rapid, typically completing in ~5 minutes.

-

-

Causality & Validation: The mild acidity of NH₄Cl protonates the dimethylamino group of the enaminone, converting it into an excellent leaving group. This triggers an intramolecular nucleophilic attack by the adjacent free phenolic oxygen, expelling dimethylamine and closing the pyran-4-one ring 1[1].

Mechanistic pathway of DMF-DMA formylation and intramolecular cyclization.

Protocol 3.4: Downstream Functionalization (MOM Protection & Mitsunobu Coupling)

If the 8-hydroxychromone is to be coupled with a nucleoside (e.g., adenosine) via a Mitsunobu reaction, strict protecting group strategies must be enforced:

-

MOM Protection: The free C8-phenol must be converted to a Methoxymethyl (MOM) ether. Causality: Failure to protect the phenol will result in competitive side reactions during the Mitsunobu coupling 1[1].

-

Bis-Boc Protection of Adenosine: The exocyclic N-6 amino group of the purine must be bis-Boc protected. Causality: Mitsunobu couplings at the 5′ position of purines are notoriously problematic due to cyclonucleoside formation between the purine N-3 and ribose C-5′. Bis-Boc protection sterically and electronically attenuates the nucleophilicity at N-3, forcing the desired coupling [[1]](1]. Global deprotection can later be achieved using 80% aqueous TFA 1[1].

Quantitative Data & Yield Analysis

The DMF-DMA enaminone route is highly efficient. The table below compares the synthesis of the standard chromone scaffold versus the 8-hydroxychromone scaffold, alongside their biological evaluation against the MbtA enzyme (an adenylating enzyme required for siderophore biosynthesis).

| Compound Scaffold | Starting Material | Synthetic Steps | Overall Yield | MbtA Binding Affinity ( KD ) |

| Chromone-3-sulfonamide | Methyl salicylate | 3 | 50% | 3.6 µM |

| 8-Hydroxychromone-3-sulfonamide | Methyl 2,3-dihydroxybenzoate | 3 | 64% | 290 µM |

Data Note: Despite the 8-hydroxychromone being rationally designed to mimic the native 2,3-dihydroxybenzoic acid substrate, biological assays revealed an 80-fold loss in potency relative to the unsubstituted chromone, underscoring the strict steric and electronic tolerances within the MbtA active site 1[1].

Conclusion

The synthesis of 8-hydroxy-4H-1-benzopyran-4-one derivatives is best executed via the mild formylation of a β-ketosulfonamide intermediate using DMF-DMA, followed by rapid acid-catalyzed cyclization. This methodology ensures high functional group tolerance (preserving Boc groups) and delivers the rigid chromone core in excellent overall yields (64% over 3 steps). By understanding the mechanistic causality behind reagent selection and protection strategies, researchers can reliably adapt this workflow to generate complex, conformationally constrained libraries for drug discovery.

References

-

Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis . NIH.gov (PMC).1

Sources

8-Hydroxy-4H-1-benzopyran-4-one: A Technical Guide to Chemical Properties, Synthesis, and Pharmacological Applications

Executive Summary

As a Senior Application Scientist, I approach 8-hydroxy-4H-1-benzopyran-4-one (commonly known as 8-hydroxychromone) not merely as a static chemical entity, but as a highly tunable pharmacophoric scaffold. Its unique electronic topology—driven by the interplay between the electron-withdrawing chromone core and the electron-donating C-8 hydroxyl group—makes it a privileged building block in both natural product biosynthesis and rational drug design. This whitepaper deconstructs the physicochemical properties, synthetic methodologies, and biological applications of 8-hydroxychromone, providing self-validating protocols and mechanistic rationales for advanced researchers.

Chemical Identity and Structural Properties

The 8-hydroxychromone scaffold is defined by a benzopyran-4-one core with a hydroxyl substitution at the 8-position[1]. From a mechanistic standpoint, the C-8 hydroxyl group acts as a powerful electron-donating moiety via resonance, significantly increasing the electron density at the ortho position (C-7). This electronic bias strictly dictates the regioselectivity of electrophilic aromatic substitutions, making the C-7 position the primary site for functionalization[2][3].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 8-Hydroxy-4H-1-benzopyran-4-one |

| CAS Registry Number | 16146-63-7 |

| Molecular Formula | C9H6O3 |

| Molar Mass | 162.14 g/mol |

| Core Scaffold | Chromone (Benzopyran-4-one) |

| Key Reactive Site | C-7 (Regioselective electrophilic substitution) |

Data supported by [1].

Advanced Synthetic Methodologies

Protocol 1: Synthesis of Conformationally Constrained Sulfonamide Nucleosides

This protocol details the synthesis of 8-hydroxychromone-3-sulfonamide nucleosides, designed as inhibitors of adenylating enzymes, as reported in [4][5].

-

Step 1: Claisen-like Condensation Protect the starting material, methyl 2,3-dihydroxybenzoate, as a MOM ether. React the protected ester with the LDA-generated dianion of N-Boc-methanesulfonamide to form a β-ketosulfonamide intermediate[4].

-

Step 2: α-Formylation Treat the β-ketosulfonamide with dimethylformamide dimethyl acetal (DMF-DMA) at ambient temperature to yield an enaminone[4].

-

Causality & Rationale: Traditional formylation using triethyl orthoformate requires heating to ~100 °C, which inadvertently causes Boc-deprotection and imidate formation[4][5]. DMF-DMA operates efficiently at room temperature, preserving the labile Boc protecting group[4].

-

Self-Validation Checkpoint: Full conversion to the enaminone must be confirmed by MS and ¹H NMR of the crude material prior to cyclization to prevent side reactions[4].

-

-

Step 3: Cyclization Add saturated aqueous NH₄Cl to the enaminone in THF[4].

-

Causality & Rationale: The mild acidic nature of NH₄Cl triggers an intramolecular addition-elimination reaction, rapidly closing the pyrone ring[6].

-

Self-Validation Checkpoint: Cyclization is extremely rapid (~5 minutes), providing immediate visual and chromatographic (TLC) confirmation of the 8-hydroxychromone core formation[4].

-

-

Step 4: Mitsunobu Coupling Couple the resulting chromone with bis-Boc-adenosine using standard Mitsunobu conditions, followed by global deprotection with 80% aqueous TFA[4].

-

Causality & Rationale: Mitsunobu coupling at the 5′-position of purine nucleosides is notoriously problematic due to competitive cyclonucleoside formation between purine N-3 and ribose C-5′[4]. Bis-Boc protection of the exocyclic N-6 amino group sterically and electronically attenuates N-3 nucleophilicity, forcing the reaction exclusively down the desired 5′-O-coupling pathway[4][5].

-

Fig 1. Synthetic workflow for 8-hydroxychromone-3-sulfonamide nucleoside analogs.

Protocol 2: Aminomethylation via Mannich Reaction

Aminomethylation is a critical tool for functionalizing the chromone core, as detailed in the[2][3].

-

Step 1: Reagent Assembly & Reaction React the 8-hydroxychromone derivative with a primary or secondary amine and an excess of formaldehyde under classical Mannich conditions[2].

-

Causality & Rationale: The C-8 hydroxyl group acts as a powerful electron-donating substituent. Through resonance, it significantly increases the electron density at the ortho position (C-7). Consequently, the electrophilic iminium ion (generated in situ from formaldehyde and the amine) exclusively attacks C-7, circumventing the C-5 position entirely[2][7].

-

Self-Validation Checkpoint: Regioselectivity is validated post-synthesis via 2D NMR (HMBC). Cross-peaks between the newly introduced aminomethyl protons and the C-8/C-6 carbons definitively confirm substitution at C-7[3].

-

Biological and Pharmacological Significance

MbtA Inhibition in Tuberculosis

MbtA is an adenylating enzyme that catalyzes the first committed step of mycobactin (siderophore) biosynthesis in Mycobacterium tuberculosis by activating salicylic acid[6][8]. Researchers designed conformationally constrained sulfonamide nucleosides to mimic the bound intermediate[6].

Table 2: Binding Affinity of Sulfonamide Nucleosides against MbtA

| Compound | Substrate Mimic | MbtA Binding Affinity (KD) |

| Chromone-3-sulfonamide | Salicylic acid | 3.6 μM |

| Benzoxazinone-3-sulfonamide | Salicylic acid | 0.37 μM |

| 8-Hydroxychromone-3-sulfonamide | 2,3-Dihydroxybenzoic acid | 290 μM |

Causality of Affinity Loss: The 80-fold loss in potency for the 8-hydroxychromone derivative is directly attributed to the enzyme's strict evolutionary preference[4]. MbtA is optimized to bind salicylic acid; the introduction of the extra hydroxyl group in the 8-hydroxychromone (mimicking 2,3-dihydroxybenzoic acid) creates steric and electronic clashes within the MbtA active site, drastically reducing binding affinity[4][5].

Cytochrome bc1 Blockade via Stigmatellin

Stigmatellin is a potent natural inhibitor isolated from Stigmatella aurantiaca[9][10]. Its structural warhead is a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup[9][10].

Causality of Inhibition: Stigmatellin binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex[9]. The 8-hydroxychromone core specifically associates with the Rieske iron-sulfur protein by forming a critical hydrogen bond to the Histidine-181 (His-181) residue[9]. This precise molecular interaction restricts the movement of the Rieske protein's cytoplasmic domain and dramatically raises the midpoint potential of the iron-sulfur cluster from +290 mV to +540 mV, completely blocking quinol oxidation and halting ATP synthesis[9].

Fig 2. Mechanism of action of stigmatellin via cytochrome bc1 complex inhibition.

References

-

Engelhart, C. A., & Aldrich, C. C. "Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis." The Journal of Organic Chemistry, 2013, 78(15), 7470-7481. URL:[Link]

-

Mrug, G. P., & Frasinyuk, M. S. "Advances in chemistry of chromone aminomethyl derivatives." French-Ukrainian Journal of Chemistry, 2015, 3(2). URL: [Link]

-

Wikipedia Contributors. "Stigmatellin." Wikipedia, The Free Encyclopedia. URL: [Link]

-

Preprints.org. "Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of its Side Chain Decoration." Preprints, 2022. URL:[Link]

Sources

- 1. 8-Hydroxy-4H-1-benzopyran-4-one | 16146-63-7 [sigmaaldrich.com]

- 2. fujc.pp.ua [fujc.pp.ua]

- 3. fujc.pp.ua [fujc.pp.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fujc.pp.ua [fujc.pp.ua]

- 8. Synthesis of chromone, quinolone, and benzoxazinone sulfonamide nucleosides as conformationally constrained inhibitors of adenylating enzymes required for siderophore biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stigmatellin - Wikipedia [en.wikipedia.org]

- 10. preprints.org [preprints.org]

Pharmacological Profiling and Mechanistic Insights into 8-Hydroxy-4H-1-benzopyran-4-one Derivatives

Executive Summary

The 8-hydroxy-4H-1-benzopyran-4-one scaffold—commonly referred to as the 8-hydroxychromen-4-one or 8-hydroxyflavone core—represents a privileged structural motif in medicinal chemistry. Characterized by its oxygen-containing heterocyclic benzopyran ring, this scaffold serves as the foundational pharmacophore for a vast array of natural and synthetic bioactive compounds. This technical guide synthesizes current research on the biological activities of these derivatives, focusing on their pan-coronavirus antiviral properties, TrkB-mediated neuroprotection, and targeted antimicrobial efficacy.

Chemical Scaffold and Pharmacological Relevance

Chromones (4H-1-benzopyran-4-ones) are ubiquitous in nature and are recognized as highly versatile templates for drug design[1]. Hydroxylation at the C-8 position significantly alters the electronic distribution and hydrogen-bonding capacity of the benzopyran core. This specific substitution pattern is critical for binding affinity across various enzymatic and receptor targets. By modifying the substituents at the C-2 and C-3 positions of the 8-hydroxychromen-4-one core, researchers have developed highly specific derivatives that function as kinase activators, protease inhibitors, and antimicrobial agents[1].

Core Biological Activities

Pan-Coronavirus Antiviral Activity (3CLpro Inhibition)

The SARS-CoV-2 main protease (3CLpro) is a highly conserved enzyme across coronaviruses, making it a prime target for pan-coronavirus therapeutics. Natural 8-hydroxyflavone derivatives and their structural analogs exhibit robust inhibitory activity against 3CLpro[2]. Mechanistically, the hydroxyl groups on the benzopyran core form critical hydrogen bonds with the catalytic dyad (Cys145 and His41) of the protease.

In vitro enzymatic assays demonstrate that related flavonoid derivatives, such as baicalein, can inhibit 3CLpro activity by >90% at concentrations of 100 μg/mL[2]. Furthermore, these compounds successfully hinder the replication of not only SARS-CoV-2 but also alphacoronaviruses (Feline-CoV) and other betacoronaviruses (Bovine-CoV, HCoV-OC43) in Vero E6 cell cultures, proving their broad-spectrum potential[3].

Neuroprotection via TrkB Receptor Activation

One of the most clinically significant applications of the 8-hydroxy-4H-1-benzopyran-4-one scaffold is in neuropharmacology. 7,8-Dihydroxyflavone (7,8-DHF) and its optimized synthetic derivatives (such as 4'-DMA-7,8-DHF and CF3CN) act as potent, blood-brain-barrier-permeable agonists of the Tropomyosin receptor kinase B (TrkB)[4].

These derivatives specifically bind to the extracellular LCM/CC2 motif of the TrkB receptor. This binding triggers receptor dimerization and autophosphorylation, activating the downstream AKT signaling cascade. The phosphorylation of AKT subsequently inhibits delta-secretase, an enzyme responsible for cleaving amyloid precursor protein (APP). By inhibiting delta-secretase, 8-hydroxyflavone derivatives dose-dependently reduce the aggregation of neurotoxic Amyloid-beta 42 (Aβ42), rescuing cognitive deficits in Alzheimer's disease models (e.g., 5xFAD mice)[4].

TrkB receptor activation and neuroprotection pathway by 8-hydroxyflavone derivatives.

Antimicrobial and Anti-inflammatory Efficacy

Beyond viral and neurological targets, 8-hydroxychromen-4-one derivatives isolated from botanical sources display potent antibacterial properties. Phytochemical investigations of Cassia auriculata yielded chromone derivatives (e.g., Compound 5) that exhibit notable antitubercular activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 10.31 µg/mL[5]. Similarly, phenolic compounds containing the chromone core isolated from the twigs of Gardenia jasminoides demonstrated significant anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, producing inhibition zone diameters (IZD) ranging from 12.2 to 15.2 mm[6].

Quantitative Pharmacological Data

| Compound / Derivative Class | Target / Disease Model | Key Quantitative Metric | Ref. |

| Baicalein (Flavone analog) | SARS-CoV-2 3CLpro Enzyme | >90% inhibition at 100 μg/mL | [2] |

| Baicalein (Flavone analog) | SARS-CoV-2 Replication (Vero E6) | >50% inhibition at 25 μg/mL | [2] |

| CF3CN (7,8-DHF derivative) | TrkB / Alzheimer's (5xFAD mice) | Dose-dependent Aβ42 reduction | [4] |

| Compound 5 (C. auriculata) | Mycobacterium tuberculosis | MIC = 10.31 µg/mL | [5] |

| Phenolics 1-4 (G. jasminoides) | MRSA (Staphylococcus aureus) | IZD = 12.2 – 15.2 mm | [6] |

Standardized Experimental Workflows

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the evaluation of 8-hydroxy-4H-1-benzopyran-4-one derivatives.

High-throughput screening workflow for identifying pan-coronavirus 3CLpro inhibitors.

Protocol 1: FRET-Based 3CLpro Enzymatic Inhibition Assay

-

Step 1: Reagent Preparation. Prepare recombinant SARS-CoV-2 3CLpro and a specific FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

-

Causality: FRET allows for the real-time kinetic monitoring of protease cleavage without relying on secondary coupled reactions, thereby minimizing false positives.

-

-

Step 2: Compound Incubation. Incubate 3CLpro with 8-hydroxychromen-4-one derivatives (ranging from 0.1 to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.3, 1 mM EDTA) at 37°C for 30 minutes prior to substrate addition.

-

Causality: Pre-incubation allows the compounds to reach thermodynamic binding equilibrium with the enzyme, which is critical for accurately calculating IC50 values for slow-binding inhibitors.

-

-

Step 3: Substrate Addition & Kinetic Measurement. Add the FRET substrate (20 µM final concentration) and measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 60 minutes.

-

Self-Validating System: The assay must include three internal controls to validate the data: (1) A vehicle control (DMSO) to establish 100% uninhibited enzyme velocity; (2) A known potent inhibitor (e.g., Nirmatrelvir) as a positive control to validate assay sensitivity; (3) A compound-only well (without enzyme) to subtract background auto-fluorescence, which is inherent to many highly conjugated flavonoid derivatives.

Protocol 2: TrkB Receptor Phosphorylation Assay in Cortical Neurons

-

Step 1: Primary Neuronal Culture. Isolate and culture cortical neurons from E18 rat embryos for 7 days in vitro (DIV).

-

Causality: Culturing to 7 DIV ensures adequate expression and proper membrane localization of endogenous TrkB receptors, which immortalized cell lines often lack.

-

-

Step 2: Ligand Treatment. Treat the neurons with 500 nM of the 7,8-DHF derivative for exactly 15 minutes.

-

Causality: TrkB phosphorylation is a highly transient event. A strict 15-minute window captures peak kinase activation before receptor endocytosis and lysosomal degradation occur.

-

-

Step 3: Lysis and Immunoblotting. Lyse cells in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors. Run SDS-PAGE and probe for p-TrkB (Tyr816) alongside total TrkB.

-

Self-Validating System: To definitively prove the mechanism is on-target, a parallel neuronal cohort must be pre-treated with K252a (a selective Trk kinase inhibitor) for 30 minutes prior to adding the derivative. Complete ablation of the p-TrkB signal in the K252a group confirms that the compound's effect is specifically mediated by TrkB activation and is not an artifact of off-target kinase cross-talk.

References

-

Biological and Medicinal Properties of Natural Chromones and Chromanones Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Chromone Derivatives from Cassia auriculata and their Antibacterial Activity Source: ResearchGate URL:[Link]

-

Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity Source: ResearchGate URL:[Link]

-

Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Phenolic Compounds from the Twigs of Gardenia jasminoides and their Antibacterial Activity Source: ResearchGate URL:[Link]

Sources

The 8-Hydroxychromone Scaffold: Natural Sources, Biosynthetic Paradigms, and Advanced Isolation Methodologies

Executive Summary

The 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) core is a privileged bicyclic oxygen-containing heterocyclic scaffold that has garnered significant attention in drug design and discovery. Structurally characterized by a planar benzopyran ring system with a hydroxyl group at the C-8 position, this framework acts as a high-affinity ligand for diverse biological receptors[1]. This technical guide provides an in-depth analysis of the natural distribution of 8-hydroxychromones, the causality behind their pharmacological mechanisms, and a field-proven, self-validating methodology for their extraction and isolation from complex biological matrices.

Biosynthetic Origins and Natural Distribution

Evolutionary optimization across different kingdoms of life has resulted in a rich structural diversity of 8-hydroxychromone derivatives[2]. Unlike synthetic libraries, natural 8-hydroxychromones often possess multifaceted stereochemistry and unique side-chain decorations that dictate their specific biological targets.

-

Plant Sources: The aerial tissues of Halenia elliptica (Gentianaceae) are a prolific source of water-soluble chromone-2-carboxylic acids and 2-methylchromones, including 8-hydroxy-2-methyl-4H-1-benzopyran-4-one[3]. Additionally, the stems and branches of Harrisonia perforata (Simaroubaceae) yield a variety of prenylated and highly substituted chromones, such as the harforamones and perforatic acid[4].

-

Microbial Sources: Myxobacteria, specifically strains like Vitiosangium cumulatum and Stigmatella aurantiaca, synthesize stigmatellins via an unusual polyketide synthase (PKS) assembly line. These compounds feature a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup coupled to a hydrophobic alkenyl chain[2].

-

Fungal Sources: Endophytic and mangrove-derived fungi, such as Daldinia eschscholtzii, have been identified as producers of diverse polyketide chromones and structurally related naphthalenones[5].

Table 1: Natural Sources and Pharmacological Profiles of 8-Hydroxychromones

| Source Organism | Kingdom / Family | Key Isolated Derivatives | Primary Bioactivity |

| Halenia elliptica | Plantae / Gentianaceae | Halenic acid C, Halenichromone A | Potent in vitro anti-HBV activity[3] |

| Harrisonia perforata | Plantae / Simaroubaceae | Harforamones A-D, Perforatic acid | Cytotoxicity (HeLa cells), Antimycobacterial[4],[6] |

| Vitiosangium cumulatum | Bacteria / Myxococcaceae | Stigmatellic acid, Stigmatellin C | Antimicrobial, Mitochondrial respiration inhibition[2] |

| Daldinia eschscholtzii | Fungi / Xylariaceae | Halenichromone isomers, Polyketides | Broad-spectrum anti-inflammatory[5] |

Pharmacological Mechanisms & Target Pathways

The rigid bicyclic nature of the 8-hydroxychromone fragment allows it to intercalate or bind tightly within specific protein pockets. A primary example of this causality is the action of stigmatellins on the cytochrome bc1 complex (Complex III) of the mitochondrial and photosynthetic respiratory chains[2].

The 8-hydroxychromone headgroup binds directly to the Qo site (ubiquinol oxidation site) of the cytochrome b subunit. Mechanistically, the C-8 hydroxyl and C-4 carbonyl groups associate with the Rieske iron-sulfur protein (ISP) via a critical hydrogen bond to a histidine residue[1]. This binding restricts the movement of the cytoplasmic domain of the ISP, raises the redox midpoint potential of the iron-sulfur cluster, and effectively halts electron transfer, leading to respiratory arrest[1].

Fig 1: Mechanism of cytochrome bc1 complex inhibition by stigmatellin derivatives.

Core Workflow: Extraction and Isolation Methodology

The isolation of 8-hydroxychromones requires a systematic approach to separate the moderately polar, planar aromatic cores from highly polar glycosides and non-polar aliphatic lipids. The following protocol is synthesized from validated extractions of Harrisonia perforata and Halenia elliptica[3],[6].

Step 1: Biomass Maceration and Primary Extraction

-

Protocol: Air-dried biomass (e.g., stems or aerial tissues) is pulverized and macerated in 95% Ethanol (EtOH) or Dichloromethane (DCM) at room temperature for 72 hours, repeated in triplicate.

-

Causality: 95% EtOH is selected because it efficiently penetrates the cellular matrix and solubilizes the intermediate-polarity phenolics. The slight aqueous content aids in swelling the plant tissue, maximizing the mass transfer of chromone derivatives into the solvent[6].

Step 2: Liquid-Liquid Partitioning

-

Protocol: The crude ethanolic extract is evaporated under reduced pressure to yield a viscous dark oil. This residue is suspended in distilled water and partitioned sequentially with Ethyl Acetate (EtOAc) and n-Butanol (n-BuOH).

-

Causality: This step acts as a crude polarity filter. The 8-hydroxychromones possess both hydrophobic aromatic rings and hydrophilic functional groups (C-8 OH, C-4 ketone). They preferentially partition into the EtOAc layer due to their capacity for hydrogen bonding, leaving highly polar tannins and glycosides in the aqueous and n-BuOH layers, and highly lipophilic waxes behind if a prior hexane wash is utilized[6].

Step 3: Silica Gel Flash Column Chromatography (FCC)

-

Protocol: The EtOAc-soluble fraction is loaded onto a silica gel 60 (230-400 mesh) column. Elution is performed using a step gradient starting from 100% Hexane, transitioning to Hexane/EtOAc, 100% EtOAc, and finally EtOAc/Methanol (MeOH)[6].

-

Causality: Normal-phase silica separates compounds based on their affinity for the polar stationary phase. The 8-hydroxychromones typically elute in the mid-polarity range (Hexane/EtOAc 3:7 to 100% EtOAc) due to the strong dipole moment of the chromone carbonyl.

Step 4: Size Exclusion and High-Resolution Purification

-

Protocol: Enriched fractions from FCC are subjected to Sephadex LH-20 chromatography, eluting with an isocratic mixture of DCM/MeOH (1:1 v/v). Final purification is achieved via semi-preparative HPLC using an ODS C-18 column (eluting with MeOH/H2O gradients)[7].

-

Causality: Sephadex LH-20 is critical here; it separates not just by molecular size, but via π−π interactions. The planar aromatic system of the 8-hydroxychromone core interacts strongly with the dextran matrix, delaying its elution relative to non-aromatic impurities of similar molecular weight[7].

Fig 2: Step-by-step extraction and isolation workflow for natural 8-hydroxychromones.

Structural Elucidation & Self-Validating Systems

Once isolated, the structural integrity of 8-hydroxychromones is verified via 1D and 2D NMR (COSY, HMQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[5],[4].

A Self-Validating System in Halenia elliptica: A hallmark of a robust experimental protocol is its ability to account for chemical dynamics during extraction. In Halenia elliptica, researchers identified two unstable structural hybrids: 3-acetyl-8-hydroxy-4H-1-benzopyran-4-one-2-carboxylic acid (halenic acid C) and 2-(8-hydroxy-2-methyl-4H-1-benzopyran-4-one-3-yl)-2-oxoacetic acid (halenichromone A)[3].

These two compounds are isomers and are interconvertible via an acid-catalyzed isomerization mechanism in aqueous solvents[3]. In a highly controlled extraction, the simultaneous isolation of both isomers acts as an internal validation marker. It proves that the extraction conditions did not artificially force the equilibrium to a single thermodynamic sink, thereby preserving the native chemical profile of the biological matrix. If only one isomer is detected, it signals that the extraction pH or temperature was overly harsh, compromising the trustworthiness of the isolated metabolome.

Sources

- 1. open.uct.ac.za [open.uct.ac.za]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Chromone derivatives from Halenia elliptica and their anti-HBV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromones from stems of Harrisonia perforata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thaiscience.info [thaiscience.info]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of the Benzopyran-4-one Scaffold: A Technical Guide for Drug Discovery

Executive Summary

The benzopyran-4-one (chromone) ring system is a ubiquitous oxygen-containing heterocycle found extensively in nature, particularly within flavonoids and isoflavones[1][2]. Recognized as a "privileged scaffold" in medicinal chemistry, its rigid bicyclic framework provides an ideal spatial arrangement for diverse functional group substitutions[3][4]. This technical whitepaper synthesizes the pharmacological profiles, structure-activity relationships (SAR), and experimental validation protocols for benzopyran-4-one derivatives, focusing on their roles in metabolic disorders, oncology, and inflammatory diseases.

Structural Pharmacology and SAR Dynamics

The core 4H-1-benzopyran-4-one structure consists of a benzene ring fused to a γ-pyrone ring[2]. The electronic distribution across this planar system allows for extensive π-π stacking interactions with target proteins, while the carbonyl oxygen and ring oxygen serve as critical hydrogen-bond acceptors[5].

Pharmacophore Mapping

-

7-Position Substitutions: The addition of a hydroxyl group at the C-7 position (7-hydroxy-benzopyran-4-one) creates a structural mimicry of both fibrates and thiazolidinediones (TZDs). This specific orientation is crucial for dual agonism of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), making it a lead candidate for antidiabetic therapies[6].

-

3-Position Substitutions: Functionalizing the C-3 position with bulky or heterocyclic groups (e.g., isoxazoles) shifts the pharmacological profile toward anticancer activity. These hybrids demonstrate significant antiproliferative effects by intercalating into kinase active sites or inhibiting tubulin polymerization[3][7].

-

2-Position Substitutions: 2-phenyl or styryl substitutions (flavones and styrylchromones) enhance the antioxidant capacity and aldose reductase (ALR2) inhibition, which is critical for mitigating diabetic complications[8][9].

Caption: Structure-Activity Relationship (SAR) mapping of the benzopyran-4-one scaffold.

Quantitative Pharmacological Profiles

The versatility of the benzopyran-4-one scaffold is reflected in its broad-spectrum efficacy. Table 1 summarizes the quantitative biological activities of key derivatives across different therapeutic areas.

Table 1: Quantitative Efficacy of Benzopyran-4-one Derivatives

| Compound / Derivative Class | Target / Mechanism | Primary Indication | Potency (IC50 / EC50) | Reference |

| Quercetin (Flavonoid Core) | PI3K Inhibition | Oncology / Inflammation | IC50 = 3.8 μM | [1] |

| 4-oxo-4H-1-benzopyran analogs | Src Kinase Inhibition | Oncology | IC50 = 52–57 µM | [3] |

| Benzopyran-4-one-isoxazole (5a) | Antiproliferative (MDA-MB-231) | Breast Cancer | IC50 = 5.2–22.2 μM | [3] |

| GYF-17 (2-(2-phenethyl)chromone) | NO Production Inhibition | Inflammation | IC50 = 4.4 μM | [2] |

| Chromanones 3o–r | DPPH Radical Scavenging | Oxidative Stress | 2.1–3.1 µmol Trolox eq. | [4] |

Oncology and Kinase Inhibition

Benzopyran-4-one derivatives exhibit potent cytotoxicity against multi-drug resistant cancer cell lines. Hybridizing the scaffold with an isoxazole ring yields compounds that induce apoptosis (e.g., 50.8% apoptosis in MDA-MB-231 cells at 5 µM)[7]. The causality behind this activity links back to the competitive inhibition of the ATP-binding pocket in kinases such as Src and PI3K, where the chromone oxygen acts as a hydrogen bond acceptor mimicking the adenine ring of ATP[1][3].

Metabolic and Inflammatory Modulation

In metabolic syndrome, the 7-hydroxy-benzopyran-4-one moiety acts as a dual PPARα/γ agonist. The structural rationale is that the planar skeleton fits the hydrophobic pocket of the PPAR ligand-binding domain, while the acidic head group interacts with the AF-2 helix network, stabilizing the active conformation[6]. Furthermore, these derivatives inhibit aldose reductase (ALR2), preventing the polyol pathway-induced oxidative stress common in diabetic neuropathy[9].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of benzopyran-4-one derivatives.

Synthesis of Benzopyran-4-one-Isoxazole Hybrids

Causality Note: The Claisen-Schmidt condensation is utilized to form the chalcone intermediate because the base-catalyzed enolate formation selectively targets the highly electrophilic aldehyde, ensuring high trans-isomer yield before cyclization[6].

Step-by-Step Protocol:

-

Chalcone Formation: Dissolve the substituted acetophenone (1.0 eq) and appropriate benzaldehyde (1.0 eq) in ethanol. Add 40% aqueous KOH dropwise at 0°C. Stir at room temperature for 24 hours. Neutralize with 1M HCl, filter the precipitate, and recrystallize from ethanol to yield the chalcone[6].

-

Cyclization to Chromone: Treat the chalcone with a catalytic amount of iodine in dimethyl sulfoxide (DMSO) at 130°C for 4 hours to facilitate oxidative cyclization into the benzopyran-4-one core.

-

Hybridization: Couple the functionalized benzopyran-4-one with the isoxazole moiety via an ester or ether linkage using standard coupling reagents (e.g., EDC/HOBt) in anhydrous DMF[7].

-

Purification & Validation: Purify via silica gel column chromatography (n-hexane/ethyl acetate). Validate the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure >95% purity before biological testing[7][10].

In Vitro Kinase Inhibition Assay (Src/PI3K)

Causality Note: A luminescence-based assay is preferred over radiometric assays to eliminate radioactive waste while maintaining high sensitivity for ATP-competitive inhibitors. The self-validating nature of this assay relies on a negative control (DMSO only) and a positive control (e.g., LY294002 for PI3K) to normalize the luminescent signal[3].

Step-by-Step Protocol:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Serially dilute the benzopyran-4-one derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of <1% (preventing solvent-induced enzyme denaturation).

-

Enzyme-Substrate Incubation: Add recombinant Src or PI3K enzyme to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

-

Reaction Initiation: Add a master mix containing ATP (at the Km concentration for the specific kinase) and the specific peptide substrate. Incubate for 60 minutes at 30°C[3].

-

Detection: Add the luminescence-based ATP detection reagent (e.g., Kinase-Glo). The luminescent signal is inversely proportional to kinase activity (high luminescence = high ATP remaining = high inhibition).

-

Data Analysis: Calculate IC50 values using non-linear regression analysis (four-parameter logistic curve) in statistical software.

Caption: Step-by-step experimental workflow for the In Vitro Kinase Inhibition Assay.

Conclusion

The benzopyran-4-one scaffold remains a cornerstone of modern drug discovery. By strategically modulating the C-2, C-3, and C-7 positions, researchers can fine-tune the pharmacological profile from antidiabetic PPAR agonism to potent anticancer kinase inhibition[3][6]. Future development must focus on optimizing the pharmacokinetic properties of these derivatives to translate their robust in vitro profiles into clinical success.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. derpharmachemica.com [derpharmachemica.com]

Structure-Activity Relationship (SAR) of 8-Hydroxy-4H-1-benzopyran-4-one Analogs: A Comprehensive Whitepaper

Executive Summary

The 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) scaffold is a privileged pharmacophore in medicinal chemistry, characterized by its bicyclic oxygen-containing heterocyclic core and a critical hydroxyl group at the C-8 position. This unique structural topology allows it to act as a versatile hydrogen-bond donor/acceptor and a metal chelator. This whitepaper systematically dissects the structure-activity relationships (SAR) of 8-hydroxychromone analogs across three distinct therapeutic axes: bioenergetic inhibition (antimalarial/antibacterial), siderophore biosynthesis inhibition (antitubercular), and viral replication suppression (antiviral).

By analyzing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative blueprint for drug development professionals engineering next-generation chromone derivatives.

Bioenergetic Pathway Inhibition: Targeting the Cytochrome bc1 Complex

SAR Analysis: Stigmatellin and Chromone Hybrids

The cytochrome bc1 complex is a critical component of the respiratory electron transport chain in both bacteria and Plasmodium species. Stigmatellin, a natural antibiotic synthesized by Stigmatella aurantiaca, features a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup coupled with a hydrophobic alkenyl chain at position 2[1].

Mechanistic Causality: The 8-hydroxychromone core is not merely a structural spacer; it actively dictates binding affinity at the Q0 site of cytochrome b. Crystallographic and kinetic evidence reveals that the 8-hydroxyl group forms a highly specific, distal hydrogen bond with a histidine residue on the Rieske iron-sulfur protein (ISP)[2]. This interaction raises the redox midpoint potential of the iron-sulfur cluster and physically restricts the movement of the ISP's cytoplasmic domain, effectively halting electron transfer[2].

When developing synthetic antimalarial analogs, researchers have hybridized the chromone core with aminoquinolines. SAR studies demonstrate that attaching the aminoquinoline ring at position 2 of the chromone ring significantly enhances potency compared to position 3 attachments, likely due to optimal insertion of the hydrophobic tail into the Q0 pocket while maintaining the critical 8-OH/ISP hydrogen bond[2].

Quantitative Data: Antiplasmodial Activity

| Compound Class | Modification | Target Strain | IC₅₀ (nM) | Reference |

| Chromone-Aminoquinoline (SN44) | Position 2 attachment | P. falciparum (NF54) | 38.1 | [2] |

| Chromone-Aminoquinoline (SN48) | Position 2 attachment | P. falciparum (D10) | 20.9 | [2] |

| Chromone-Aminoquinoline (SN54) | Position 2 attachment | P. falciparum (NF54) | 57.5 | [2] |

| Chromone-Aminoquinoline (SN74) | Position 3 attachment | P. falciparum (K1) | 82.9 | [2] |

Pathway Visualization

Cytochrome bc1 Q0 site inhibition mechanism by 8-hydroxychromones.

Self-Validating Protocol: Cytochrome bc1 Kinetic Inhibition Assay

To ensure trustworthiness, this protocol utilizes a continuous spectrophotometric readout with an internal orthogonal control to rule out non-specific aggregation.

-

Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.05% Tween-20). Prepare 50 µM oxidized cytochrome c and 25 µM decylubiquinol (electron donor).

-

Enzyme Incubation: Dilute isolated cytochrome bc1 complex to 2 nM in the assay buffer. Add the 8-hydroxychromone analog (titrated from 0.1 nM to 10 µM) and incubate for 5 minutes at 25°C.

-

Reaction Initiation: Add decylubiquinol to initiate the reaction.

-

Kinetic Measurement: Monitor the reduction of cytochrome c by measuring absorbance at 550 nm (ε = 18.5 mM⁻¹ cm⁻¹) over 3 minutes.

-

Self-Validation Step: Run parallel assays using Myxothiazol (a known Q0 inhibitor) as a positive control, and Antimycin A (a Q1 inhibitor) to confirm site-specific Q0 binding. A lack of inhibition by the analog in the presence of Antimycin A validates Q0-specific activity.

Siderophore Biosynthesis: MbtA Enzyme Inhibition

SAR Analysis: Sal-AMS Analogs

In Mycobacterium tuberculosis (Mtb), the enzyme MbtA catalyzes the first committed step of mycobactin biosynthesis by adenylating salicylic acid[3]. 5′-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS) is a potent nucleoside inhibitor of MbtA. To improve its pharmacokinetic profile, researchers synthesized conformationally constrained analogs, including benzoxazinones, quinolones, and 8-hydroxychromones[3].

Mechanistic Causality: The SAR of these constrained analogs revealed a strict steric and electronic requirement within the MbtA active site. While the benzoxazinone analog increased potency (KD = 0.37 µM) and the quinolone analog showed exceptional affinity (KD < 0.01 µM), the 8-hydroxychromone analog exhibited an 80-fold loss of potency (KD = 290 µM) relative to the baseline chromone[3],[4]. Why? MbtA has evolved to preferentially bind salicylic acid over 2,3-dihydroxybenzoic acid. The introduction of the 8-hydroxyl group on the chromone core creates steric clashes and unfavorable electrostatic repulsion within the highly conserved hydrophobic pocket of MbtA, proving that 8-OH substitutions are detrimental for this specific target[3].

Quantitative Data: MbtA Binding Affinity

| Nucleoside Analog Core | Estimated pKa | MbtA Affinity (K_D) | Fold Change vs Baseline | Reference |

| Quinolone (2) | ~7.3 | < 0.01 µM | > 360x increase | [3] |

| Benzoxazinone (3) | N/A | 0.37 µM | 10x increase | [3] |

| Chromone (1) - Baseline | N/A | ~3.6 µM | Baseline | [3] |

| 8-Hydroxychromone (4) | N/A | 290 µM | 80x decrease | [3] |

Pathway Visualization

MbtA adenylation pathway and steric rejection of 8-hydroxychromone analogs.

Self-Validating Protocol: MbtA Adenylation Half-Reaction Assay

To accurately measure the KD of weak binders like 8-hydroxychromones, a robust ATP-[³²P]PPi exchange assay is utilized.

-

Reaction Mixture: Prepare 50 µL of assay buffer (75 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT) containing 1 mM ATP, 1 mM sodium salicylate, and 1 mM [³²P]PPi (approx. 10⁵ cpm).

-

Inhibitor Titration: Add the 8-hydroxychromone analog at concentrations ranging from 1 µM to 1 mM.

-

Initiation & Quenching: Initiate the reaction by adding 50 nM purified MbtA. Incubate at 37°C for 15 minutes. Quench the reaction by adding 500 µL of a charcoal suspension (1% w/v activated charcoal in 3% perchloric acid).

-

Washing & Counting: Centrifuge the mixture, wash the charcoal pellet three times with water to remove unreacted [³²P]PPi, and quantify the charcoal-bound [³²P]ATP using liquid scintillation counting.

-

Self-Validation Step: Perform a "No-Salicylate" negative control. If [³²P]ATP is formed without the substrate, it indicates enzyme contamination or non-specific adenylation, invalidating the run.

Antiviral Therapeutics: Hepatitis B Virus (HBV) Inhibition

SAR Analysis: Halenia elliptica Derivatives

Natural products isolated from Halenia elliptica have unveiled a new class of water-soluble 8-hydroxychromone derivatives with potent antiviral properties. Specifically, 2-methylchromones such as 8-hydroxy-2-methyl-4H-1-benzopyran-4-one, alongside structural hybrids like halenichromone A, exhibit strong inhibitory effects against Hepatitis B Virus (HBV) in vitro[5].

Mechanistic Causality: Unlike the MbtA active site which repels the 8-OH group, the antiviral target for these compounds heavily relies on the electron-donating capability of the 8-hydroxyl group combined with the lipophilicity of the 2-methyl substitution. This specific arrangement allows the molecule to permeate hepatocytes efficiently while interfering with viral antigen secretion (HBsAg and HBeAg) without inducing host cell cytotoxicity[5],[6]. The interconvertible nature of these isomers in aqueous solvents suggests they may act as prodrugs, dynamically adopting the optimal conformation required for target binding in the host cytosol[5].

Self-Validating Protocol: In Vitro Anti-HBV Screening Assay

A dual-readout protocol is necessary to ensure that the reduction in viral antigens is due to true antiviral activity, not compound-induced host cell death.

-

Cell Culture: Seed HepG2.2.15 cells (stably transfected with the HBV genome) in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

-

Compound Treatment: Treat the cells with the 8-hydroxy-2-methyl-4H-1-benzopyran-4-one analog at varying concentrations (1, 10, 50, 100 µM). Replace the media containing the compound every 3 days.

-

Viral Antigen Quantification (Primary Readout): On day 9, collect the culture supernatant. Use commercially available ELISA kits to quantify the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg).

-

Self-Validation Step (Cytotoxicity Counter-Screen): Immediately following supernatant collection, perform an MTT assay on the remaining adherent HepG2.2.15 cells. Calculate the CC₅₀ (50% cytotoxic concentration). True antiviral efficacy is validated only if the IC₅₀ for antigen reduction is significantly lower than the CC₅₀ (Selectivity Index > 10).

Conclusion

The 8-hydroxy-4H-1-benzopyran-4-one scaffold is a highly sensitive pharmacophore. Its SAR profile is heavily dictated by the specific microenvironment of the biological target. While the 8-OH group is a critical anchor for hydrogen bonding in the cytochrome bc1 complex (yielding potent antimalarials) and serves as an efficacy driver in antiviral applications, it acts as a steric liability when targeting mycobactin biosynthesis via MbtA. Future drug development leveraging this scaffold must utilize structure-based drug design (SBDD) to map the electrostatic and spatial constraints of the target pocket before pursuing 8-OH substitutions.

References

- Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis. nih.gov.

- Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis | The Journal of Organic Chemistry. acs.org.

- Terminal Respiratory Oxidases: A Targetables Vulnerability of Mycobacterial Bioenergetics?. frontiersin.org.

- Synthesis and evaluation of hybrid compounds based on antimalarial and anticancer pharmacophores. uct.ac.za.

- Chromone derivatives from Halenia elliptica and their anti-HBV activities. nih.gov.

- Antiviral Natural Products Against Chronic Hepatitis B: Recent Developments.

Sources

- 1. Frontiers | Terminal Respiratory Oxidases: A Targetables Vulnerability of Mycobacterial Bioenergetics? [frontiersin.org]

- 2. open.uct.ac.za [open.uct.ac.za]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chromone derivatives from Halenia elliptica and their anti-HBV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of Chromone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The chromone scaffold, a benzopyran-4-one framework, is a "privileged structure" in medicinal chemistry, underpinning a vast array of natural and synthetic molecules with significant pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of chromone derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the diverse biological activities of these compounds, including their anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects. This guide offers a synthesis of current knowledge, presenting quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to empower the rational design and development of novel chromone-based therapeutics.

The Chromone Scaffold: A Versatile Pharmacophore

Chromones, or 4H-chromen-4-ones, are a class of oxygen-containing heterocyclic compounds that are widely distributed in the plant kingdom.[3] Their inherent structural features and the amenability of the chromone ring to chemical modification have made them a focal point of drug discovery efforts.[2] The diverse substitution patterns on the chromone nucleus give rise to a wide spectrum of biological activities, allowing for the fine-tuning of their pharmacological profiles.[2]

Therapeutic Applications of Chromone Derivatives

The therapeutic landscape of chromone derivatives is broad and continually expanding. This section will explore their potential in several key disease areas, supported by quantitative data on their biological activity.

Anticancer Activity

Chromone derivatives have emerged as promising candidates for the development of novel anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2][4] Their mechanisms of action are multifaceted and include the inhibition of key kinases, induction of apoptosis, and modulation of drug resistance pathways.[5][6]

Table 1: Anticancer Activity of Selected Chromone Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chromone-pyrazoline conjugate | MCF-7 (Breast) | 4.9 | [2] |

| Chromone carboxamide derivative 17 | MCF-7 (Breast) | 0.9 | [2] |

| Chromenopyridine derivative 12 | PC-3 (Prostate) | 2.4 | [2] |

| Amidrazone derivative 22 | T47D (Breast) | 1.42 | [2] |

| Bromovisnagin (14) | MCF-7 (Breast) | 0.000367 | [2] |

| Chromone-based p38α inhibitor 8a | p38α kinase | 0.017 | [7] |

| 2-(N-cyclicamino)chromone derivative | Oral Squamous Carcinoma | Varies (High tumor specificity) | [4] |

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of chromone derivatives is significantly influenced by their substitution patterns. For instance, the introduction of a fluorine atom at the C6 position of the chromone core has been shown to enhance cytotoxic activity.[2] Furthermore, the nature of the substituent at the C2 and C3 positions plays a crucial role in determining the potency and selectivity of these compounds.[4][5] For chromone-based p38 MAP kinase inhibitors, the presence of an amino group in the 2-position of a pyridyl moiety attached to the chromone scaffold leads to low nanomolar inhibitory concentrations.[1][7]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and chromone derivatives have demonstrated significant anti-inflammatory properties.[3] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenases (COX) and the NF-κB pathway.[3][8]

Table 2: Anti-inflammatory Activity of Selected Chromone Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| Chromone-oxindole conjugate 94 | COX-2 Inhibition | 0.020 | [2] |

| Chromone carboxamide derivative 18 | Lipoxygenase (LOX) Inhibition | 79.9 ± 6.6% inhibition | [2] |

| Chromone-sulfonamide derivative 4i | PGE₂ Inhibition | 28.83 | [9] |

| Chromone-sulfonamide derivative 4i | NO Production Inhibition | 36.95 | [9] |

| Chromone amide derivative 5-9 | NO Production Inhibition | 5.33 | [8] |

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory potency of chromone derivatives can be modulated by the nature and position of substituents. For example, the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus can enhance anti-inflammatory activity.[8] The amide bond has also been identified as a key radical for the anti-inflammatory effect in certain series of chromone derivatives.[8]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Chromone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][10]

Table 3: Antimicrobial Activity of Selected Chromone Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chromone-dithiazole 3c | Bacillus subtilis | 0.78 | [11] |

| Chromone-dithiazole 3h | Escherichia coli | 1.56 | [11] |

| Chromone-dithiazole 3h | Saccharomyces cerevisiae | 0.78 | [11] |

| Fluorine-containing chromone-tetrazole 51 | Pseudomonas aeruginosa | 20 | [2] |

| Chromone-2,3-dihydroquinazolin-4-one 38/39 | Staphylococcus aureus / E. coli | 62.5 | [2] |

| 4-Chromanone derivative | Staphylococcus aureus (MRSA) | 0.39 | [12] |

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of chromone derivatives is highly dependent on their structural features. Lipophilic electron-withdrawing groups, such as chloro and bromo, on the chromone ring have been shown to significantly enhance inhibitory potential against both bacterial and fungal strains.[10] For chromanone derivatives, a hydrophobic substituent at the 2-position and hydrogen bond donor/acceptor capabilities at the 4-position, along with hydroxyl groups at the 5- and 7-positions, are important for enhanced antibacterial activity.[12]

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Chromone derivatives, particularly those with hydroxyl substitutions, are known to possess significant antioxidant and radical scavenging properties.[13][14]

Table 4: Antioxidant Activity of Selected Chromone Derivatives

| Compound/Derivative | Assay | IC₅₀/EC₅₀ | Reference |

| Chromone linked amide A5 | DPPH Radical Scavenging | 0.5 µg/mL (IC₅₀) | [15] |

| Chromone linked amide A1 | DPPH Radical Scavenging | 0.6 µg/mL (IC₅₀) | [15] |

| Quercetin (a flavonoid with a chromone core) | DPPH/ABTS Radical Scavenging | Varies (Potent) | [14] |

| DMAF (a chromone derivative) | ORAC, FRAP | Significant activity | [13] |

Structure-Activity Relationship (SAR) Insights:

The antioxidant activity of chromone derivatives is strongly correlated with the number and position of hydroxyl groups on the aromatic rings.[14][16] The presence of a catechol (3',4'-dihydroxy) group in the B-ring, as seen in many flavonoids, significantly enhances radical scavenging activity.[16] The C2=C3 double bond and the 4-carbonyl group of the chromone core also contribute to the antioxidant potential.[3]

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Chromone derivatives have shown potential as neuroprotective agents through various mechanisms, including the inhibition of monoamine oxidase (MAO) enzymes and the modulation of neuroinflammation.[17][18]

Table 5: Neuroprotective Activity of Selected Chromone Derivatives

| Compound/Derivative | Target/Assay | IC₅₀ | Reference |

| 6-[(3-bromobenzyl)oxy]chromone with acidic group at C3 | MAO-B Inhibition | 2.8 nM | [16] |

| 7-Benzyloxychromone derivative | MAO-B Inhibition | 8 nM | [1] |

| Diosmetin | MAO-B Inhibition | 0.20 µM | [2] |

| Chromone derivative s19 | hMAO-A Inhibition | 5.12 µM | [19] |

| Chromone derivative s19 | hMAO-B Inhibition | 0.816 µM | [19] |

Structure-Activity Relationship (SAR) Insights:

The MAO-B inhibitory activity of chromone derivatives is influenced by the substitution pattern. For example, 7-benzyloxy substitution on the chromone ring is favorable for potent and selective MAO-B inhibition. The presence of polar functional groups at the C3 position can also contribute to high inhibitory potency.

Key Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular mechanisms underlying the therapeutic effects of chromone derivatives is crucial for rational drug design. This section visualizes key signaling pathways modulated by these compounds.

Anticancer Signaling: Targeting the p38 MAPK Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, and its dysregulation is often implicated in cancer.[20] Certain chromone derivatives have been developed as potent inhibitors of p38α MAPK.[7]

Downstream targets of the p38 MAPK pathway that are relevant in cancer include transcription factors such as ATF-2, which can regulate the expression of genes involved in cell proliferation and invasion, like MMP-2.[20]

Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[21] Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory chromone derivatives exert their effects by inhibiting this pathway.[15]

Downstream targets of the NF-κB pathway include a wide array of pro-inflammatory genes such as those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22]

Experimental Protocols for Evaluating Chromone Derivatives

This section provides detailed, step-by-step methodologies for key experiments to assess the therapeutic potential of chromone derivatives.

In Vitro Anticancer Drug Screening Workflow

A systematic approach is essential for the efficient evaluation of novel anticancer compounds.

Protocol 4.1.1: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microplates

-

Chromone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the chromone derivatives in complete medium.

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Assessment of Anti-inflammatory Activity

Protocol 4.2.1: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Chromone derivatives

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the chromone derivatives for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

-

Prepare a sodium nitrite standard curve (0-100 µM) in cell culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of each nitrite standard to separate wells.

-

Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to all wells and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration in the samples from the standard curve and determine the IC₅₀ for NO inhibition.

-

Mechanistic Studies: Western Blotting

Protocol 4.3.1: Western Blot for NF-κB and p38 MAPK Pathway Activation

This protocol allows for the detection of key protein phosphorylation events in signaling pathways.

-

Materials:

-

Cell line of interest

-

Stimulants (e.g., LPS for NF-κB, Anisomycin for p38)

-

Chromone derivatives

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

-

-

Procedure:

-

Culture and treat cells with the chromone derivative and/or stimulant as required for the experiment.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Antimicrobial Susceptibility Testing

Protocol 4.4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microplates

-

Chromone derivatives

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Prepare two-fold serial dilutions of the chromone derivatives in the broth medium directly in the 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

-

Synthesis of Chromone Derivatives

The ability to synthesize a diverse range of chromone derivatives is fundamental to exploring their therapeutic potential. Several synthetic strategies are available.

Baker-Venkataraman Rearrangement

This is a classic and widely used method for the synthesis of flavones (2-arylchromones). It involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization.[14]

General Procedure:

-

Esterification: React a 2-hydroxyacetophenone with an aromatic acid chloride in the presence of a base (e.g., pyridine) to form the corresponding 2-acyloxyacetophenone.

-

Rearrangement: Treat the ester with a base (e.g., potassium hydroxide in pyridine) to induce the rearrangement to a 1,3-diketone.

-

Cyclization: Cyclize the 1,3-diketone in the presence of an acid (e.g., sulfuric acid in acetic acid) to yield the flavone.

Synthesis of 2-Styrylchromones

These derivatives can be synthesized via an Aldol condensation followed by oxidative cyclization.[13]

General Procedure:

-

React a 2-hydroxyacetophenone with a cinnamaldehyde derivative in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., PEG-400) to form a chalcone-like intermediate.

-

Perform an oxidative cyclization of the intermediate using an oxidizing agent like iodine in DMSO to afford the 2-styrylchromone.

Synthesis of Chromone-3-carboxamides

These derivatives can be prepared from chromone-3-carboxylic acids.[23]

General Procedure:

-

Synthesize chromone-3-carbaldehyde from the corresponding 2-hydroxyacetophenone via a Vilsmeier-Haack reaction.

-

Oxidize the aldehyde to the corresponding chromone-3-carboxylic acid.

-

Convert the carboxylic acid to the acid chloride using a reagent like thionyl chloride.

-

React the acid chloride with the desired amine in the presence of a base to form the chromone-3-carboxamide.

Conclusion and Future Perspectives

Chromone derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their "privileged" scaffold allows for extensive chemical modification, enabling the optimization of their pharmacological properties. The insights into their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and p38 MAPK, provide a strong rationale for their continued development.

The future of chromone-based drug discovery lies in the integration of computational modeling with synthetic chemistry to design more potent and selective derivatives. Further exploration of their potential in combination therapies and the development of targeted delivery systems will also be crucial in translating the therapeutic promise of chromone derivatives into clinical reality. This guide provides a foundational framework for researchers to build upon in their pursuit of novel and effective chromone-based medicines.

References

-

Aggarwal, N., Sharma, V., Kaur, H., & Ishar, M. P. S. (2013). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. International Journal of Medicinal Chemistry, 2013, 815453. [Link]

-

Dyrager, C., Nilsson Möllers, L., Karlsson Kjäll, L., Alao, J. P., Dinér, P., Wallner, F. K., Sunnerhagen, P., & Grøtli, M. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(20), 7477–7481. [Link]

-

Petzer, J. P., & Petzer, A. (2012). Selected C7-substituted chromone derivatives as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7483–7487. [Link]

-

Dias, M. M., Machado, N. F. L., & Marques, M. P. M. (2011). Dietary chromones as antioxidant agents—the structural variable. Food & Function, 2(9), 523–530. [Link]

-

Aggarwal, N., Sharma, V., Kaur, H., & Ishar, M. P. S. (2013). Synthesis and evaluation of some novel chromone based dithiazoles as antimicrobial agents. International journal of medicinal chemistry, 2013, 815453. [Link]

-

Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Pharmaceutical Chemistry Journal, 54(3), 241–257. [Link]

-

Csupor-Löffler, B., Hajdú, Z., Zupkó, I., Molnár, J., & Hohmann, J. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules, 22(4), 616. [Link]

-

Płoszaj, T., Koter-Płoszaj, I., & Szatkowski, M. (2020). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. PloS one, 15(8), e0229477. [Link]

-

Tsai, T. H., Chen, C. M., & Lin, C. F. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & medicinal chemistry letters, 35, 127822. [Link]

-

Valdameri, G., Gauthier, C., Terreux, R., Di Pietro, A., & Boumendjel, A. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of medicinal chemistry, 57(1), 112–125. [Link]

-

Aggarwal, N., Sharma, V., Kaur, H., & Ishar, M. P. S. (2013). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. International Journal of Medicinal Chemistry, 2013, e815453. [Link]

-

Sakagami, H., Abe, T., & Ishihara, M. (2018). Quantitative Structure–Cytotoxicity Relationship of 2-(N-cyclicamino)chromone Derivatives. Anticancer Research, 38(7), 4031–4038. [Link]

-

Cushnie, T. P., & Lamb, A. J. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of medicinal chemistry, 57(19), 8167–8179. [Link]

-

Dyrager, C., Nilsson Möllers, L., Karlsson Kjäll, L., Alao, J. P., Dinér, P., Wallner, F. K., Sunnerhagen, P., & Grøtli, M. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(20), 7477–7481. [Link]

-

Sakagami, H., & Ishihara, M. (2018). Quantitative Structure–Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives. In Vivo, 32(5), 1047–1055. [Link]

-

Wagner, E. F., & Nebreda, Á. R. (2009). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. Journal of cellular physiology, 221(1), 14–18. [Link]

-

Sharma, P., Kumar, A., & Singh, B. (2025). Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine. Molecules, 30(19), 4567. [Link]

-

Dyrager, C. (2011). Design and Synthesis of Chalcone and Chromone Derivatives as Novel Anticancer Agents. CORE. [Link]

-

Marques, M. P. M., & Dias, M. M. (2026). Structure-Radical Scavenging Activity Relationships of the Synthesized Chromone Derivatives. Request PDF. [Link]

-

Dyrager, C., Nilsson Möllers, L., Karlsson Kjäll, L., Alao, J. P., Dinér, P., Wallner, F. K., Sunnerhagen, P., & Grøtli, M. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. ResearchGate. [Link]

-

Singh, S. (2019). structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. ResearchGate. [Link]

-

Kumar, R., & Kumar, S. (2026). Artificial comprehensive review on design, synthesis, and pharmacological evaluation of chromone-based derivatives as antimicrobial and anti-inflammatory agents. ResearchGate. [Link]

-

Singhal, M. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. [Link]

-

Kumar, A., & Singh, B. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

-

Nielsen, S. J., Larsen, M. S., & Nielsen, M. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of medicinal chemistry, 57(22), 9572–9584. [Link]

-

Płoszaj, T., Koter-Płoszaj, I., & Szatkowski, M. (2020). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. PloS one, 15(8), e0229477. [Link]

-

Han, J., & Sun, Y. (2021). Metastasis and MAPK Pathways. ResearchGate. [Link]

-

Li, Y., Wang, Y., & Li, J. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & medicinal chemistry letters, 96, 129539. [Link]

-

Marques, M. P. M., & Dias, M. M. (n.d.). Bioactive Chromone Derivatives – Structural Diversity. Bentham Science Publishers. [Link]

-